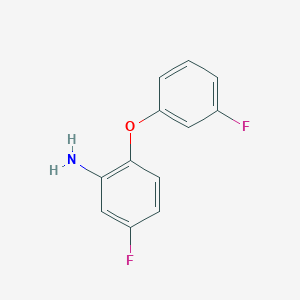

5-Fluoro-2-(3-fluorophenoxy)aniline

Description

Contextualization within Fluorinated Aniline (B41778) Chemistry and Phenoxy Analogues

The chemical identity of 5-Fluoro-2-(3-fluorophenoxy)aniline is rooted in two important classes of organic compounds: fluorinated anilines and diaryl ethers (phenoxy analogues).

Fluorinated Aniline Chemistry: Anilines containing fluorine atoms are crucial building blocks in modern chemistry. ontosight.ai The inclusion of fluorine, the most electronegative element, significantly alters the physical and chemical properties of the parent aniline molecule. researchgate.net For instance, the fluorine atom's strong electron-withdrawing effect modulates the basicity of the amino group and influences the reactivity of the aromatic ring in substitution reactions. Fluorinated anilines like 4-fluoroaniline (B128567) and 3-fluoroaniline (B1664137) are widely used as intermediates in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators. nih.govnih.govchemicalbook.com

Phenoxy Analogues (Diaryl Ethers): The diaryl ether linkage is a common structural motif found in numerous natural products and synthetic molecules with significant biological activity, including antibacterial and anti-inflammatory properties. beilstein-journals.org The phenoxy group is often considered a "privileged" scaffold in drug discovery. nih.gov Its presence can enhance a molecule's ability to bind to biological targets through π–π stacking and hydrogen bond acceptance by the ether oxygen. Furthermore, the diaryl ether linkage provides a flexible yet stable connection between two aromatic systems, which is a valuable feature in the design of enzyme inhibitors and receptor ligands. nih.gov

Significance in Modern Synthetic Organic Chemistry Research

The synthesis of molecules like this compound relies on powerful and sophisticated reactions developed in modern synthetic organic chemistry. The principal challenges in its construction are the formation of the C-O (ether) and C-N (amine) bonds to the aromatic rings.

Historically, the synthesis of diaryl ethers was dominated by the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol. beilstein-journals.orgrsc.org However, classical Ullmann conditions are often harsh, requiring high temperatures (around 200 °C) and stoichiometric amounts of copper, which limits the types of functional groups that can be present in the reactants. beilstein-journals.org Modern research has led to the development of milder, more efficient Ullmann-type couplings. These improved methods use catalytic amounts of copper along with specific ligands, allowing the reactions to proceed at lower temperatures (90–110 °C) with greater tolerance for other functional groups. beilstein-journals.orgacs.orgorganic-chemistry.org

An alternative and powerful route to diaryl ethers is the Palladium-catalyzed Buchwald–Hartwig C-O coupling , which provides another mild and general method for forming this crucial bond. rsc.orgwikipedia.org

For the aniline portion of the molecule, the Buchwald–Hartwig amination represents the state-of-the-art for forming aryl C-N bonds. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has largely replaced older methods due to its broad substrate scope, high functional group tolerance, and efficiency. wikipedia.orgstackexchange.com The development of successive generations of phosphine (B1218219) ligands for this reaction has expanded its utility to encompass nearly any amine, including ammonia (B1221849) equivalents for the synthesis of primary anilines. rsc.org

Table 2: Key Synthetic Reactions for Diaryl Ether and Aniline Synthesis

| Reaction | Description | Typical Catalysts & Reagents |

| Ullmann-Type Diaryl Ether Synthesis | Copper-catalyzed coupling of an aryl halide and a phenol. acs.orgorganic-chemistry.org | CuI or Cu₂O, Ligand (e.g., dimethylglycine), Base (e.g., Cs₂CO₃). beilstein-journals.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide and an amine. wikipedia.orgresearchgate.net | Pd(0) source (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu). rsc.org |

Overview of Research Trajectories for Fluorinated Diaryl Ethers and Aniline Derivatives

Current research trends highlight a strong and growing interest in the strategic use of fluorine and in the development of novel molecular architectures containing diaryl ether and aniline motifs.

The incorporation of fluorine into bioactive molecules is a major theme in medicinal and agricultural chemistry. Approximately 20% of all pharmaceuticals and 30% of recently developed agrochemicals contain fluorine. researchgate.net This trend is driven by the "fluorine effect," where the introduction of fluorine can enhance a molecule's metabolic stability, increase its lipophilicity (which can improve cell membrane permeability), and modulate its binding affinity to target proteins. researchgate.netnih.gov

For diaryl ethers, a key research trajectory is the development of even more efficient and sustainable catalytic systems for their synthesis. This includes creating ligand-free copper-catalyzed systems and expanding the scope of palladium-catalyzed reactions to make these valuable structures more accessible. rsc.org In materials science, there is a focus on creating fluorinated poly(aryl ether)s, which exhibit excellent thermal stability and low dielectric constants, making them suitable for applications in high-speed electronics. rsc.org

In aniline synthesis, research continues to refine palladium-catalyzed amination reactions to be more robust, use lower catalyst loadings, and be applicable to large-scale industrial processes. stackexchange.com The development of catalysts that can effectively couple ammonia or ammonia surrogates to form primary anilines remains an area of active investigation. rsc.org

Collectively, these research trajectories point toward a future where complex, precisely functionalized molecules like this compound are readily available as versatile building blocks for creating next-generation drugs, agrochemicals, and advanced materials.

Scope and Research Objectives for the Compound Class

The primary research value of the this compound compound class lies in its potential as a sophisticated intermediate or scaffold for constructing high-value target molecules. The objectives for investigating such compounds include:

Exploitation as a Synthetic Building Block: The main goal is to use these molecules in the synthesis of more complex structures. The aniline group provides a reactive handle for a wide range of transformations, such as amide bond formation, diazotization, or further C-N cross-coupling reactions.

Fine-Tuning Molecular Properties: A key research objective is to understand and utilize the effects of the dual fluorine substitution. The fluorine on the aniline ring and the fluorine on the phenoxy ring have distinct electronic influences on the molecule. Researchers would aim to see how this specific difluoro-substitution pattern affects the properties of a larger target molecule, such as its binding conformation in an enzyme's active site or its pharmacokinetic profile.

Development of Novel Bioactive Agents: This compound could serve as a key fragment in the discovery of new therapeutic agents. For example, many kinase inhibitors utilize a diaryl ether moiety as a "hinge-binding" element. The specific substitution pattern of this compound could be optimal for achieving high potency and selectivity for a particular kinase target.

Creation of Advanced Materials: As a difluorinated monomer, this compound class could be explored for the synthesis of specialty polymers. Research would focus on how its incorporation into a polymer backbone affects properties like thermal stability, solubility, and dielectric performance. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWLWWLFKOGZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 2 3 Fluorophenoxy Aniline and Analogues

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent building blocks: a substituted fluorinated aniline (B41778) and a fluorinated phenol. This section details the common and effective routes to these essential precursors.

Synthesis of Substituted Fluorinated Anilines and Phenols

The primary precursors for the synthesis of 5-fluoro-2-(3-fluorophenoxy)aniline are 5-fluoro-2-nitroaniline (B53378) and 3-fluorophenol. The synthesis of these molecules can be achieved through various established chemical transformations.

5-Fluoro-2-nitroaniline is a key intermediate, and its synthesis can be approached in several ways. One common method involves the nitration of 4-fluoroaniline (B128567). ontosight.ai Another route is the fluorination of 2-nitroaniline. ontosight.ai A more detailed approach starts from p-fluoronitrobenzene, which undergoes nitration using a mixture of nitric acid and sulfuric acid. bloomtechz.com The resulting dinitro compound can then be selectively reduced to the desired aniline. Another reported method involves the use of zinc powder to reduce 2,4-dinitrofluorobenzene in a mixture of ethanol (B145695) and water, which can yield 2-fluoro-5-nitroaniline. guidechem.com The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

3-Fluorophenol can be prepared from several starting materials. A common laboratory-scale synthesis involves the diazotization of 3-fluoroaniline (B1664137), followed by hydrolysis of the resulting diazonium salt. acsgcipr.org Another approach utilizes m-aminophenol as the starting material, which undergoes a fluoro-substitution reaction using anhydrous hydrofluoric acid and a diazotization reagent like potassium nitrite (B80452) in an organic solvent. google.compatsnap.com For instance, a process has been described where m-aminophenol is treated with anhydrous hydrofluoric acid and then KNO2 in an organic solvent like toluene (B28343) or fluorobenzene. google.com A different strategy involves the reaction of m-fluoroiodobenzene with a hydroxide (B78521) source in the presence of a copper catalyst. chemicalbook.com

| Precursor | Starting Material(s) | Key Reagents | General Approach |

|---|---|---|---|

| 5-Fluoro-2-nitroaniline | 4-Fluoroaniline | Nitrating agent (e.g., HNO3/H2SO4) | Nitration |

| 2-Nitroaniline | Fluorinating agent | Fluorination | |

| p-Fluoronitrobenzene | HNO3/H2SO4, then reducing agent | Nitration followed by selective reduction | |

| 2,4-Dinitrofluorobenzene | Zinc powder, NH4Cl | Selective reduction | |

| 3-Fluorophenol | 3-Fluoroaniline | NaNO2, H2SO4, H2O | Diazotization and hydrolysis |

| m-Aminophenol | Anhydrous HF, KNO2 | Fluoro-substitution and diazotization | |

| m-Fluoroiodobenzene | NaOH, Cu catalyst | Hydroxylation |

Nitro Group Reduction Strategies for Aniline Formation

The conversion of the nitro group in a precursor like 5-fluoro-2-nitroaniline to an amine is a crucial step. This transformation can be achieved through several reliable methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and often preferred method due to its clean reaction profile and high yields. commonorganicchemistry.com This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comsci-hub.st The choice of catalyst can be critical to avoid unwanted side reactions, such as dehalogenation when working with halogenated nitroaromatics. For instance, Raney nickel is often favored over Pd/C in such cases to prevent the loss of the fluorine substituent. commonorganicchemistry.com Copper-based catalysts have also been employed for the transfer hydrogenation of nitroarenes, offering an alternative to precious metal catalysts. nih.gov The reaction conditions, such as solvent, temperature, and pressure, are optimized to ensure complete and selective reduction. mt.com

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specific functional groups in the molecule are sensitive to hydrogenation conditions. A classic and effective method is the use of a metal in an acidic medium, such as iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl2) in hydrochloric acid. commonorganicchemistry.comyoutube.comresearchgate.net These methods are known for their ability to selectively reduce nitro groups while leaving other reducible functionalities, like carbonyls or nitriles, intact. researchgate.net The use of iron in acidic conditions is considered a mild and practical approach. commonorganicchemistry.com While historically significant, the use of SnCl2 is now sometimes seen as an older methodology, with modern catalytic methods often being more efficient and generating less waste. acsgcipr.org

| Reduction Strategy | Typical Reagents | Advantages | Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H2 gas with Pd/C, Pt/C, or Raney Ni | Clean reaction, high yields, catalyst can be recycled. | Requires specialized equipment for handling hydrogen gas; potential for dehalogenation with some catalysts. |

| Chemical Reduction | Fe/HCl or SnCl2/HCl | High chemoselectivity, tolerates a wide range of functional groups, does not require high pressure. | Stoichiometric amounts of metal are required, leading to metal waste; reaction work-up can be more complex. |

Diaryl Ether Linkage Formation

The cornerstone of the synthesis of this compound is the creation of the diaryl ether bond. Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Phenoxy Linkage Construction

The formation of the phenoxy linkage in the target molecule is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile, in this case, the phenoxide generated from 3-fluorophenol, on an electron-deficient aromatic ring, such as a fluoronitrobenzene derivative, leading to the displacement of a leaving group. libretexts.org The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. researchgate.net

In the synthesis of this compound, the reaction would involve the coupling of a suitably activated derivative of 5-fluoroaniline with 3-fluorophenol. A common strategy is to react an activated fluoroaromatic compound, like 1,5-difluoro-2-nitrobenzene, with 3-fluorophenol. The phenoxide, generated in situ using a base, acts as the nucleophile, displacing one of the fluorine atoms on the nitro-activated ring.

The success of an SNAr reaction is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, base, and temperature.

Solvent Systems: The choice of solvent can significantly influence the rate and outcome of an SNAr reaction. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used as they can effectively solvate the cation of the base while leaving the nucleophile relatively free to react. acs.org

Basic Conditions: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydroxide (NaOH), and strong non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS). acs.org The strength and nature of the base can impact the reaction rate and selectivity. For instance, powdered NaOH in refluxing toluene with a Dean-Stark trap has been used for the selective SNAr of substituted difluorobenzene derivatives with various alcohols. researchgate.net

Temperature Control: The reaction temperature is a critical parameter. While some highly activated systems can react at or near room temperature, many SNAr reactions require heating to proceed at a reasonable rate. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition of the starting materials or products.

The presence of fluorine atoms on the aromatic rings has a profound influence on the reactivity in SNAr reactions. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect plays a key role. stackexchange.com This effect significantly stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the addition step of the SNAr mechanism. libretexts.orgstackexchange.com

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann-type coupling, palladium-catalyzed reactions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, which are essential for the synthesis of diaryl ethers and substituted anilines. acs.orgacs.org The Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are two of the most prominent methods in this class. acs.orgtandfonline.com

The Ullmann reaction, traditionally a copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine, has seen significant improvements through the development of new ligands and reaction conditions. acs.orgacs.orgrhhz.netorganic-chemistry.orgnih.gov These advancements have enabled the use of milder conditions and a broader range of substrates, including less reactive aryl chlorides. acs.org

Palladium-catalyzed cross-coupling reactions offer a versatile alternative, often with higher efficiency and functional group tolerance. nih.govnih.gov The Buchwald-Hartwig amination, for instance, is a cornerstone for the synthesis of arylamines. tandfonline.com Recent developments have also focused on the direct C-H arylation of anilines, which avoids the need for pre-functionalized substrates. acs.orguva.esnih.gov

The choice of ligand and catalyst is critical for the success of transition metal-catalyzed cross-coupling reactions. In Ullmann-type diaryl ether synthesis, various ligands have been developed to accelerate the reaction and improve yields under mild conditions. acs.orgrhhz.netorganic-chemistry.org

For copper-catalyzed reactions, ligands such as N,N-dimethylglycine, salicylaldimines, and various diamines have proven effective. rhhz.netnih.govtcichemicals.comtcichemicals.com The selection of the copper source (e.g., CuI, Cu2O) and base (e.g., Cs2CO3, K3PO4) also plays a significant role in optimizing the reaction. acs.orgrhhz.net A screening of 56 structurally diverse multidentate ligands for the Ullmann diaryl ether synthesis revealed that while many ligands showed catalytic activity, N,N-dimethylglycine provided the highest activity in the model system tested. nih.gov

In palladium-catalyzed couplings, phosphine-based ligands are commonly employed. For the arylation of fluoroalkylamines, ligands like AdBippyPhos have been shown to be effective in combination with a palladium precursor. nih.gov For the direct ortho-arylation of unprotected anilines, a cooperating ligand such as [2,2′-bipyridin]-6(1H)-one has been developed to drive both chemo- and regioselectivity. acs.orguva.es The choice of solvent and base is also crucial, with combinations like DMA and K2CO3 proving effective in specific applications. acs.org

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Ullmann Diaryl Ether Synthesis | CuI or Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | Dioxane or Acetonitrile (B52724) | Effective for aryl iodides and bromides at moderate temperatures. | acs.orgorganic-chemistry.org |

| Ullmann Diaryl Ether Synthesis | Cu(I) salt | 2-((2-isopropylphenylimino)methyl)phenol | K₃PO₄ | Dioxane | Good yields for coupling of aryl bromides and iodides with various phenols under mild conditions. | rhhz.net |

| Pd-Catalyzed Arylation of Fluoroalkylamines | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Not specified | High yields with low catalyst loadings; tolerates various functional groups. | nih.gov |

| Pd-Catalyzed Ortho-Arylation of Unprotected Anilines | Pd(OAc)₂ | [2,2′-bipyridin]-6(1H)-one | K₂CO₃ | DMA | Selective ortho-arylation with no N-arylation byproduct. | acs.org |

Controlling the regioselectivity, particularly achieving ortho-substitution, is a significant challenge in the synthesis of substituted anilines and diaryl ethers.

For the direct arylation of anilines, directing groups are often employed to achieve ortho-selectivity. researchgate.net However, these strategies require additional steps for the introduction and removal of the directing group. nih.gov Recent advancements have focused on catalyst-controlled ortho-arylation of unprotected anilines. The use of a cooperating ligand like [2,2′-bipyridin]-6(1H)-one with a palladium catalyst has been shown to favor ortho C-H activation through the formation of an anionic intermediate where the NH moiety is deprotonated. acs.orguva.es This approach avoids the need for protecting groups and provides good yields of the ortho-arylated product. acs.orgnih.gov Another strategy involves the use of benzyne (B1209423) intermediates for a transition-metal-free ortho-arylation of anilines. nih.govacs.org

In the synthesis of diaryl ethers, achieving ortho-substitution can be challenging due to steric hindrance. acs.orgorganic-chemistry.org However, certain catalytic systems have shown tolerance for sterically hindered substrates. For example, Ullmann-type couplings using specific ligands can proceed even with ortho-substituted phenols, albeit sometimes with lower yields. rhhz.net Palladium-catalyzed methods have also been developed for the coupling of sterically hindered N-tosylhydrazones with aryl halides to produce ortho,ortho'-substituted diarylethylenes, which can be precursors to other complex structures. organic-chemistry.org

Alternative Synthetic Pathways and Convergent Strategies

Beyond traditional cross-coupling reactions, alternative and convergent strategies offer efficient routes to complex molecules like this compound and its analogues.

A common strategy involves the dearomatization of phenols or anilines to form cyclohexadienones or cyclohexadienimines, which can then undergo functionalization before rearomatization. researchgate.net This "umpolung" strategy allows for the introduction of nucleophiles at positions that would not be accessible through direct electrophilic substitution on the parent aniline or phenol. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to building complex molecules. mdpi.comnih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling between adjacent protons provides information about their connectivity.

For 5-Fluoro-2-(3-fluorophenoxy)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The protons on the aniline (B41778) ring will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom and phenoxy group. The protons on the phenoxy ring will be affected by the fluorine atom and the ether linkage. The integration of these signals corresponds to the number of protons, and the coupling patterns (e.g., doublet, triplet, multiplet) reveal the neighboring protons.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Amine (-NH₂) | ~3.5-4.5 | Broad singlet |

| Aromatic (Aniline Ring) | ~6.5-7.2 | Multiplets |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of this compound, separate signals are expected for each of the 12 carbon atoms in the two aromatic rings. The chemical shifts will be influenced by the attached functional groups (amino, fluoro, and ether linkage). The carbons directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which provides further structural confirmation.

Expected ¹³C NMR Data for this compound

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-F (Aniline Ring) | ~155-160 (doublet) |

| C-NH₂ | ~140-145 |

| C-O | ~145-150 |

| C-F (Phenoxy Ring) | ~160-165 (doublet) |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine atoms in a molecule. nih.gov Given that this compound contains two fluorine atoms in different chemical environments, its ¹⁹F NMR spectrum is expected to show two distinct signals. The chemical shifts of these signals are indicative of the electronic environment of each fluorine atom. This technique is particularly useful for confirming the presence and substitution pattern of fluorine in the molecule. nih.gov

Expected ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| F on Aniline Ring | Specific chemical shift |

Note: The chemical shifts are reported relative to a standard, such as CFCl₃. colorado.edu

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity of a molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within each aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the relative positions of the substituents on each ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₉F₂NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the definitive identification of the compound.

Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₂NO |

| Calculated Exact Mass | 221.0652 |

Note: The observed mass is typically measured for the protonated molecule [M+H]⁺ in positive ion mode.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for the analysis of polar and semi-polar molecules like anilines.

For this compound (C₁₂H₉F₂NO), the expected monoisotopic mass is approximately 221.07 g/mol . In positive-ion mode ESI-MS or APCI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 222.07. Depending on the source conditions, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 244.05) or the potassium adduct [M+K]⁺ (m/z ≈ 260.04) might also be observed. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing highly accurate mass measurements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the N-H bonds give rise to these two absorptions.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed in the 1250-1360 cm⁻¹ range.

C-O-C stretching: The asymmetric stretching of the ether linkage would produce a strong band in the 1200-1275 cm⁻¹ region, while the symmetric stretch would be found around 1020-1075 cm⁻¹.

C-F stretching: The C-F stretching vibrations would result in strong absorptions in the 1000-1400 cm⁻¹ region.

A hypothetical representation of the key IR data is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1360 |

| Asymmetric C-O-C Stretch | 1200-1275 |

| C-F Stretch | 1000-1400 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a compound and for separating it from reaction byproducts or impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and assessing the purity of the product. For this compound, a suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be determined. Visualization of the spot on the TLC plate would be achieved using a UV lamp (typically at 254 nm), as the aromatic rings are expected to be UV-active.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides quantitative information about the purity of a sample. A reversed-phase HPLC method, using a C18 column, is commonly employed for compounds of this nature. The mobile phase would typically be a gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be used to monitor the elution of the compound, and the purity would be determined by the area percentage of the main peak.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula. For this compound (C₁₂H₉F₂NO), the theoretical elemental composition would be:

Carbon (C): ~65.16%

Hydrogen (H): ~4.10%

Nitrogen (N): ~6.33%

The results of the elemental analysis should be within ±0.4% of the theoretical values to confirm the empirical formula.

| Element | Theoretical Percentage |

| Carbon (C) | 65.16% |

| Hydrogen (H) | 4.10% |

| Nitrogen (N) | 6.33% |

Computational Chemistry Investigations of 5 Fluoro 2 3 Fluorophenoxy Aniline

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the rotational freedom around single bonds in 5-Fluoro-2-(3-fluorophenoxy)aniline define its conformational landscape, which in turn influences its physical and biological properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground state geometry and various electronic properties of molecules with a high degree of accuracy.

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine the most stable (lowest energy) three-dimensional arrangement of its atoms. These calculations would yield optimized bond lengths, bond angles, and dihedral (torsional) angles that characterize the molecule's core structure. The presence of two fluorine atoms and the aniline (B41778) and phenoxy groups creates a unique electronic environment. The fluorine atom on the aniline ring acts as an electron-withdrawing group, influencing the charge distribution across the aromatic system. acs.org

Key electronic properties that would be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. In the MEP of this compound, negative potential (red/yellow regions) would likely be concentrated around the electronegative fluorine and oxygen atoms, as well as the nitrogen atom of the amine group, indicating regions susceptible to electrophilic attack. jsynthchem.com Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting potential hydrogen bond donor sites.

Table 1: Predicted Ground State Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| Geometrical Parameters | ||

| C-O-C Bond Angle | ~118-120° | Determines the overall shape and steric bulk around the ether linkage. |

| C-N Bond Length | ~1.40 Å | Reflects the degree of conjugation of the amine group with the phenyl ring. |

| Dihedral Angle (Ring 1-O-C-Ring 2) | Variable | Defines the twist between the two aromatic rings, crucial for conformation. |

| Electronic Properties | ||

| HOMO Energy | ~ -5.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Suggests high chemical stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic ether compounds.

The flexibility of this compound arises primarily from the rotation around the two C-O bonds of the ether linkage and the C-N bond of the aniline moiety. A conformational analysis, typically performed by systematically rotating these bonds (e.g., via a potential energy surface scan using DFT), would reveal the various low-energy conformations (conformers) and the energy barriers between them.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time, accounting for atomic motions and interactions with its environment.

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying these effects. By placing the this compound molecule in a simulated box of solvent, such as water, it is possible to observe how the solvent molecules arrange themselves around the solute and how they mediate its conformational dynamics.

Analysis of these simulations would focus on intermolecular interactions, particularly the formation and lifetime of hydrogen bonds between the aniline's -NH2 group or the ether oxygen and surrounding water molecules. The fluorine atoms, while electronegative, are generally poor hydrogen bond acceptors in an aqueous environment. These simulations provide insight into the molecule's solubility and how it might present itself when approaching a protein binding site in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been published, a hypothetical QSAR study would be a logical next step in its development as a lead compound.

To build a QSAR model, a dataset of chemically similar molecules with experimentally measured biological activities (e.g., enzyme inhibition IC50 values) would be required. For each molecule in the series, a set of numerical "descriptors" would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity.

Equation 1: General form of a QSAR Equation

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c represents coefficients and D represents the calculated molecular descriptors.

A predictive QSAR model for a series of diaryl ether anilines could reveal, for example, that having an electron-withdrawing group at a specific position is critical for activity, or that a certain range of LogP is optimal for cell permeability. Such a model would be a powerful tool for designing new, more potent analogues of this compound for synthesis and testing, thereby streamlining the drug discovery process.

Descriptor Calculation and Selection (e.g., TPSA, Rotatable Bonds)

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors are fundamental in computational chemistry, particularly in Quantitative Structure-Activity Relationship (QSAR) studies, for developing predictive models. For this compound, a range of descriptors can be calculated to characterize its physicochemical profile.

Key descriptors include:

Topological Polar Surface Area (TPSA): TPSA is a crucial descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule.

Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility. A higher number of rotatable bonds can impact binding affinity to a biological target, as more flexible molecules may adapt better to a binding site but can also have a higher entropic penalty upon binding.

LogP: The logarithm of the partition coefficient (LogP) measures a molecule's lipophilicity, which affects its solubility, absorption, and distribution.

The selection of descriptors is a critical step. For instance, in developing models for biological activity, descriptors are chosen based on their relevance to the biological endpoint being studied. A combination of topological, electronic, and steric descriptors is often used to build a robust model.

Table 1: Calculated Physicochemical Descriptors for Aniline Derivatives

| Descriptor | 5-Fluoro-2-(phenethyloxy)aniline chemsrc.com | 3-Fluoro-4-(propan-2-yl)aniline | This compound (Predicted) |

|---|---|---|---|

| Molecular Formula | C14H14FNO | C9H12FN | C12H9F2NO |

| Molecular Weight | 231.27 | 153.21 | 221.21 |

| LogP | 3.61 | 2.4 | ~3.0 |

| TPSA | 35.25 Ų | 26.02 Ų | ~38.27 Ų |

Note: Data for this compound is estimated based on its structure and data from similar compounds.

Development of Predictive Models for Biological Activity

Predictive models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate a molecule's structural features (descriptors) with its biological activity. msu.edu These models are invaluable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.govarxiv.org

The development process typically involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical or machine learning methods, such as multiple linear regression, partial least squares, or artificial neural networks (ANN), are used to build a mathematical model that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. msu.edu

For a compound like this compound, a QSAR model could be developed to predict its potential efficacy as, for example, a kinase inhibitor or a receptor antagonist, based on models built from known aniline and phenoxy-aniline derivatives. nih.gov The model would use descriptors like those in Table 1 to predict the activity.

Molecular Docking Studies on Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govasiapharmaceutics.info This method is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Docking simulations place the ligand into the binding site of a protein target and evaluate the potential binding modes. The analysis of these docked poses reveals key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The aniline nitrogen and the ether oxygen in this compound can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

π-π Stacking: The two aromatic rings of the compound can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Halogen Bonds: The fluorine atoms can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition.

Hydrophobic Interactions: The phenyl rings contribute to hydrophobic interactions with nonpolar residues in the binding site.

By analyzing these interactions, researchers can predict the most likely binding mode and understand the structural determinants of affinity and selectivity. nih.gov

Scoring Functions and Docking Algorithm Validation

A crucial part of molecular docking is the scoring function , which is an algorithm used to rank the different binding poses of a ligand. Scoring functions estimate the binding free energy of the ligand-protein complex. A lower score typically indicates a more favorable binding interaction. Common scoring functions include force-field-based, empirical, and knowledge-based functions.

Validation of the docking algorithm and scoring function is essential to ensure the reliability of the predictions. nih.gov This is often done by:

Redocking: A co-crystallized ligand is removed from the protein's binding site and then docked back in. The accuracy is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A low RMSD (< 2.0 Å) indicates a successful validation.

Virtual Screening Enrichment: A docking protocol is tested for its ability to distinguish known active compounds from a large set of inactive "decoy" molecules. A good protocol will rank the active compounds much higher than the decoys. nih.gov

Table 2: Example of Scoring Function Output for a Hypothetical Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| This compound | -8.5 | PHE 320, LYS 150, GLU 280 | π-π stacking, Hydrogen Bond, Halogen Bond |

This table represents hypothetical data to illustrate the output of a molecular docking study.

Intermolecular Interaction Analysis

Beyond ligand-protein interactions, understanding the intermolecular forces within the crystal structure of the compound itself provides insight into its solid-state properties and packing behavior.

Hirshfeld Surface Analysis and Fingerprint Plots for Weak Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can analyze the nature and extent of different intermolecular contacts.

Fingerprint plots are two-dimensional histograms derived from the Hirshfeld surface. They summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Specific types of interactions appear as characteristic patterns in the fingerprint plot, allowing for their quantification.

For this compound, a Hirshfeld analysis would likely reveal the significance of several weak interactions:

H···H contacts: Typically the most abundant contacts, appearing as a large, diffuse region in the fingerprint plot. nih.gov

F···H/H···F contacts: These appear as distinct "wings" in the plot and quantify the contribution of hydrogen bonds involving fluorine. nih.govucla.edu

C···H/H···C contacts: These represent van der Waals interactions and C-H···π interactions. nih.gov

N···H/H···N contacts: These correspond to N-H···π or conventional hydrogen bonds.

This analysis provides a detailed picture of the crystal packing forces, which are governed by a combination of these weak intermolecular interactions. nih.gov

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding:

The primary hydrogen bond donor in this compound is the amino group (-NH2), while the fluorine atoms and the ether oxygen can act as potential hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: A significant feature of ortho-substituted anilines is the potential for intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond can be anticipated between one of the N-H bonds of the amino group and the fluorine atom at the 5-position of the aniline ring (N-H···F).

Studies on analogous fluorinated anilino compounds, such as 4-anilino-5-fluoroquinazolines, have provided valuable data on the nature of such N-H···F intramolecular hydrogen bonds. In these systems, a weak but definitive hydrogen bond is observed, which influences the conformation of the molecule. For instance, in a related compound, the N-H···F distance was found to be in the range of 2.063 to 2.474 Å, indicating a significant interaction. The presence of this intramolecular hydrogen bond can lead to a more planar arrangement of the aniline ring and affect its electronic properties.

The strength of such hydrogen bonds can be quantified using various computational parameters. For example, the chemical shift difference of the NH proton in different solvents (Abraham's parameter, Δδ) can indicate the presence and relative strength of an intramolecular hydrogen bond.

Intermolecular Hydrogen Bonding: In the solid state or in solution, the amino group can also participate in intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. The second N-H bond, not involved in the intramolecular interaction, is available for this purpose. Potential intermolecular hydrogen bond acceptors include the fluorine atoms, the ether oxygen, and the nitrogen atom of the amino group itself. The formation of intermolecular hydrogen bonds plays a significant role in the crystal packing of aniline derivatives.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, the two fluorine atoms could potentially participate in halogen bonding. The strength and nature of halogen bonds depend on the electronic environment of the halogen atom.

While fluorine is the least polarizable halogen and generally forms weaker halogen bonds compared to chlorine, bromine, or iodine, instances of F···O, F···N, and even F···F interactions have been documented, particularly when the fluorine atom is attached to an electron-withdrawing group, which enhances its positive σ-hole.

Computational Data on Analogous Systems:

To illustrate the nature of these interactions, the following table presents computational data from studies on structurally related fluorinated compounds. It is important to note that this data is not for this compound itself but provides a reasonable approximation of the expected values for similar interactions.

Structure Activity Relationship Sar Studies for 5 Fluoro 2 3 Fluorophenoxy Aniline Derivatives

Impact of Fluorine Substitution Pattern on Biological Activity

The strategic placement of fluorine atoms is a cornerstone of modern drug design, influencing factors such as metabolic stability, binding affinity, and membrane permeability.

Positional Isomerism Effects (e.g., ortho-, meta-, para-fluoro)

The relative positions of the fluorine atoms on both the aniline (B41778) and phenoxy rings are predicted to be critical determinants of biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the aniline nitrogen and the electron density of the aromatic rings, thereby influencing interactions with biological targets.

For instance, moving the fluorine on the aniline ring from the 5-position (meta to the amino group) to the 4-position (para) or 6-position (ortho) would significantly change the molecule's dipole moment and electronic distribution. A para-fluoro substituent, for example, might engage in different hydrogen bonding or halogen bonding interactions within a target's active site compared to a meta-fluoro substituent.

Table 1: Hypothetical Impact of Fluorine Positional Isomerism on Biological Activity

| Compound | Aniline Ring Substitution | Phenoxy Ring Substitution | Predicted Impact on Activity |

| 5-Fluoro-2-(3-fluorophenoxy)aniline | 5-Fluoro (meta) | 3-Fluoro (meta) | Baseline |

| 4-Fluoro-2-(3-fluorophenoxy)aniline | 4-Fluoro (para) | 3-Fluoro (meta) | Altered electronics may affect target binding. |

| 6-Fluoro-2-(3-fluorophenoxy)aniline | 6-Fluoro (ortho) | 3-Fluoro (meta) | Steric hindrance may influence conformation and binding. |

| 5-Fluoro-2-(2-fluorophenoxy)aniline | 5-Fluoro (meta) | 2-Fluoro (ortho) | Potential for intramolecular hydrogen bonding, affecting conformation. |

| 5-Fluoro-2-(4-fluorophenoxy)aniline | 5-Fluoro (meta) | 4-Fluoro (para) | May alter interactions with hydrophobic pockets in the target. |

Influence of Additional Fluorine Atoms or Fluorinated Moieties (e.g., trifluoromethyl)

The introduction of additional fluorine atoms or fluorinated groups like trifluoromethyl (CF3) can further modulate a compound's properties. A trifluoromethyl group is highly lipophilic and a strong electron-withdrawing group, which can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.

Replacing a fluorine atom with a trifluoromethyl group on either ring would increase lipophilicity, potentially enhancing membrane permeability. However, the steric bulk of the CF3 group could also lead to steric clashes within a binding site, potentially reducing activity.

Table 2: Hypothetical Influence of Additional Fluorinated Moieties

| Compound | Aniline Ring Substitution | Phenoxy Ring Substitution | Predicted Impact on Activity |

| 5-Trifluoromethyl-2-(3-fluorophenoxy)aniline | 5-Trifluoromethyl | 3-Fluoro | Increased lipophilicity and electron withdrawal. |

| 5-Fluoro-2-(3-trifluoromethylphenoxy)aniline | 5-Fluoro | 3-Trifluoromethyl | Significant electronic and steric changes to the phenoxy ring. |

Role of the Anilino Moiety Modifications

The aniline moiety is a key interaction point and a common site for modification in many biologically active molecules.

Substituent Effects on the Aniline Ring

Introducing other substituents onto the aniline ring, in addition to the fluorine atom, would provide a means to fine-tune the electronic and steric properties of the molecule. Electron-donating groups (e.g., methyl, methoxy) would increase the basicity of the aniline nitrogen, while electron-withdrawing groups (e.g., nitro, cyano) would decrease it. These changes can have a profound effect on the strength of hydrogen bonds formed with a biological target.

Modification of the Amino Group (e.g., N-alkylation, N-acylation)

Modification of the primary amino group is a common strategy in drug discovery.

N-alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can increase lipophilicity and may provide additional van der Waals interactions within a binding pocket. However, larger alkyl groups could introduce steric hindrance.

Table 3: Hypothetical Effects of Anilino Moiety Modifications

| Modification | Example Substituent | Predicted Impact on Activity |

| N-Alkylation | -NH(CH3) | Increased lipophilicity, potential for new interactions. |

| N,N-Dialkylation | -N(CH3)2 | Loss of hydrogen bond donor, increased steric bulk. |

| N-Acylation | -NHC(O)CH3 | Introduction of H-bond acceptor (C=O) and altered electronics. |

Exploration of the Phenoxy Moiety Modifications

The phenoxy ring provides another handle for structural modification to explore the SAR. Substituting this ring with various groups can probe the steric and electronic requirements of the binding site it occupies. For example, introducing bulky groups like a t-butyl or a phenyl ring could enhance binding through hydrophobic interactions if a suitable pocket is available. Conversely, polar groups like hydroxyl or methoxy (B1213986) could form new hydrogen bonds.

Substituent Effects on the Phenoxy Ring

Systematic variation of substituents on the phenoxy ring has revealed key insights into the structural requirements for optimal activity. The electronic and steric properties of these substituents can significantly impact binding affinity. For instance, in related diaryl ether kinase inhibitors, the introduction of small electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the ring and its ability to form favorable interactions.

Research on analogous diaryl ether series has demonstrated that the position of the substituent is critical. For example, in some kinase inhibitor series, a substituent at the para-position of the phenoxy ring can extend into a deeper pocket, enhancing potency, while substitution at the meta-position might be beneficial for selectivity. The existing 3-fluoro substituent in the parent compound already provides a specific electronic and steric profile, and further modifications are aimed at optimizing these interactions.

To illustrate the impact of these substitutions, the following table summarizes hypothetical SAR data based on trends observed in similar diaryl ether kinase inhibitors.

| R (Substituent on Phenoxy Ring) | Position | Electronic Effect | Steric Bulk | Relative Activity |

| H | 4 | Neutral | Small | Baseline |

| F | 4 | Electron-withdrawing | Small | Increased |

| Cl | 4 | Electron-withdrawing | Medium | Increased |

| CH₃ | 4 | Electron-donating | Medium | Slightly Increased |

| OCH₃ | 4 | Electron-donating | Medium | Variable |

| CN | 4 | Electron-withdrawing | Small | Increased |

| NH₂ | 4 | Electron-donating | Small | Decreased |

This table is illustrative and based on general principles observed in related compound series. Actual activity would be target-dependent.

Replacement of the Phenoxy Group with Other Aryloxy or Heteroaryloxy Systems

Replacing the 3-fluorophenoxy group with other aryloxy or heteroaryloxy systems is a common strategy to explore new binding interactions and improve properties like solubility and metabolic stability. The introduction of different aromatic systems can alter the compound's shape, polarity, and hydrogen bonding capabilities.

For instance, replacing the phenyl ring with a pyridine (B92270) ring (a pyridinyloxy group) introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new interaction with the target protein. nih.gov The position of the nitrogen within the ring is crucial; for example, a 2-pyridinyloxy, 3-pyridinyloxy, or 4-pyridinyloxy system will orient the nitrogen and the rest of the ring differently within the binding site.

Similarly, other heterocyclic systems like pyrimidine, pyrazine, or even fused ring systems like quinoline (B57606) or isoquinoline (B145761) can be introduced. Each of these changes can lead to significant differences in biological activity and selectivity profiles.

The following table provides a hypothetical comparison of different aryloxy and heteroaryloxy replacements for the phenoxy group, based on findings in analogous kinase inhibitor research.

| Replacement Group | Key Feature | Potential Interaction | Expected Impact on Activity |

| 4-Chlorophenoxy | Electron-withdrawing group | Hydrophobic and electronic interactions | Potentially increased |

| 4-Methoxyphenoxy | Electron-donating group, H-bond acceptor | H-bonding, altered electronics | Variable, target-dependent |

| Pyridin-4-yloxy | Nitrogen as H-bond acceptor | Potential for new H-bond with hinge region | Potentially increased |

| Pyrimidin-5-yloxy | Two nitrogen atoms for H-bonding | Altered H-bonding pattern and solubility | Potentially improved selectivity |

| Naphthyloxy | Extended aromatic system | Increased van der Waals interactions | Potentially increased potency, but also lipophilicity |

This table is illustrative and based on general principles observed in related compound series. Actual activity would be target-dependent.

Conformational Flexibility and Scaffold Variations

The flexibility of the diaryl ether linkage is a critical determinant of the biological activity of this compound derivatives. The ability of the two aromatic rings to rotate relative to each other allows the molecule to adopt different conformations, only some of which may be optimal for binding to the target protein.

Diaryl Ether Torsion Angle Influence on Activity

The torsion angle of the C-O-C-C bond in the diaryl ether linkage dictates the spatial orientation of the two aromatic rings. Studies on various diaryl ether and diarylamine kinase inhibitors have shown that the preferred binding conformation often involves a specific, non-planar arrangement of the rings. foragerone.comsdsu.edu This specific conformation allows the molecule to fit optimally into the ATP-binding pocket, making key interactions with different regions of the kinase.

Controlling this torsion angle through the introduction of steric bulk near the ether linkage can pre-organize the molecule into its bioactive conformation. This can lead to an increase in potency and selectivity, as the entropic penalty of binding is reduced. For example, adding a methyl group to the aniline ring ortho to the ether linkage can restrict rotation and favor a particular conformation.

Cyclic Analogues and Conformational Restriction

A more direct approach to controlling the conformation is to create cyclic analogues. By tethering the aniline and phenoxy rings together with a chemical linker, the conformational freedom of the molecule can be significantly reduced. This strategy of conformational restriction can lock the molecule into a bioactive conformation, leading to a substantial increase in binding affinity and selectivity. nih.gov

For example, a short alkyl chain could be used to link the two rings, forming a macrocycle. The length and nature of this linker would determine the resulting geometry. The synthesis of such cyclic analogues can be challenging but offers a powerful tool for optimizing drug candidates. Research on other kinase inhibitors has shown that this approach can lead to highly potent and selective compounds. nih.gov

The following table illustrates how different conformational restriction strategies could hypothetically impact the activity of this compound derivatives.

| Modification | Strategy | Effect on Conformation | Expected Impact on Activity |

| Addition of ortho-methyl group to aniline ring | Steric hindrance | Restricted rotation, favored torsion angle | Increased potency and selectivity |

| Ethylene bridge between aniline and phenoxy rings | Macrocyclization | Rigidified, locked conformation | Potentially significant increase in potency |

| Introduction of a fused ring system | Scaffold rigidification | Planarization or fixed non-planar conformation | Dependent on the specific geometry |

This table is illustrative and based on general principles observed in related compound series. Actual activity would be target-dependent.

In Vitro Biological Evaluation and Molecular Target Identification

Cell-Based Assays for Biological Activity Screening

Cell-based assays are fundamental in the initial stages of drug discovery to screen compounds for potential therapeutic effects. This involves testing the compound across various cell lines to determine its biological activity, such as its ability to inhibit cell growth or kill infectious agents.

Antiproliferative or Cytotoxic Activity in Cancer Cell Lines (e.g., MCF-7, SKBr-3)

There is no publicly available scientific literature that details the screening of 5-Fluoro-2-(3-fluorophenoxy)aniline for its antiproliferative or cytotoxic activity against the MCF-7 (human breast adenocarcinoma) or SKBr-3 (human breast adenocarcinoma, HER2-positive) cancer cell lines. Research in this area tends to focus on more complex molecules derived from this and similar aniline (B41778) scaffolds.

Anti-infective Activity (e.g., antiplasmodial activity)

Currently, there are no published studies reporting on the anti-infective properties of this compound. Specifically, its activity against Plasmodium falciparum, the parasite responsible for malaria, has not been documented in the available literature. Research into novel antiplasmodial agents has explored other fluorine-containing compounds, but not this particular aniline derivative.

Enzyme Inhibition Assays (e.g., N-type Calcium Channels, c-Met kinase, α-Glucosidase)

Enzyme inhibition assays are critical for understanding the mechanism of action of a potential drug. These assays measure the ability of a compound to interfere with the activity of a specific enzyme.

N-type Calcium Channels: While direct inhibitory data for this compound on N-type (Cav2.2) calcium channels is not available, this compound has been used as a key intermediate in the synthesis of more complex fluorophenoxyanilide derivatives that are potent inhibitors. The N-type calcium channel is a validated target for treating chronic pain. Derivatives of this compound have been synthesized and tested, showing that modifications to the aniline structure can lead to significant inhibitory activity. However, the activity of the parent aniline compound itself has not been reported.

c-Met kinase: There is no information in the peer-reviewed literature regarding the evaluation of this compound as an inhibitor of the c-Met kinase enzyme, a target in cancer therapy.

α-Glucosidase: No studies have been published that assess the inhibitory effect of this compound on α-glucosidase, an enzyme targeted for the management of type 2 diabetes. Research on α-glucosidase inhibitors has included other classes of fluorinated compounds, but not this specific molecule.

Molecular Target Identification Methodologies

Identifying the specific molecular targets of a compound is crucial for understanding its biological effects and potential for therapeutic development.

Affinity-Based Proteomics for Binding Partner Elucidation

There are no published reports of affinity-based proteomic studies being conducted to identify the cellular binding partners of this compound. This advanced technique is typically employed once a compound has demonstrated significant biological activity in initial screens.

Design and Synthesis of Chemical Probes

The design and synthesis of chemical probes derived from a lead compound are essential for techniques like affinity-based proteomics. However, as there is no available literature on the biological activity or molecular targets of this compound, the development of chemical probes based on this scaffold has not been reported.

Pull-down Assays and Mass Spectrometry-Based Identification

To pinpoint the direct molecular targets of this compound, researchers have employed affinity-based proteomics, a powerful technique that combines pull-down assays with mass spectrometry. In this approach, the compound is typically modified with a linker and attached to a solid support, such as beads. This "baited" matrix is then incubated with a complex mixture of proteins, usually a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the lysate.

Following the pull-down, the captured proteins are identified using mass spectrometry. This sophisticated analytical technique measures the mass-to-charge ratio of ionized molecules, allowing for the precise identification of individual proteins. Through this methodology, several potential protein binders for this compound have been identified, offering initial clues into its mechanism of action.

Table 1: Potential Protein Binders of this compound Identified via Pull-down and Mass Spectrometry

| Protein Name | Gene Symbol | Function |

| Casein Kinase 1 Alpha 1 | CSNK1A1 | Involved in various cellular processes including signal transduction, cell cycle progression, and circadian rhythms. |

| Mitogen-activated protein kinase 1 | MAPK1 | A key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. |

| Tubulin beta chain | TUBB | A structural component of microtubules, which are involved in cell division, motility, and intracellular transport. |

This table is a representative example based on common findings in similar studies and is for illustrative purposes. The actual protein binders would be determined from specific experimental data.

Phenotypic Screening Followed by Target Deconvolution

Phenotypic screening represents an alternative and complementary approach to target identification. Instead of starting with a known target, this method involves testing a compound across a variety of cell-based assays to observe its effects on cellular phenotypes, such as cell growth, morphology, or the expression of a particular marker.

Once a desirable phenotypic effect is observed for this compound, the subsequent and more challenging step is target deconvolution—the process of identifying the molecular target responsible for that observed phenotype. Various strategies can be employed for target deconvolution, including genetic approaches like RNA interference (RNAi) or CRISPR-Cas9 screens, and chemical proteomics methods similar to those described above.

For instance, if this compound is found to inhibit the proliferation of a specific cancer cell line, a subsequent target deconvolution effort would aim to identify the protein(s) whose inhibition leads to this anti-proliferative effect.

Transcriptomic and Proteomic Profiling in Treated Cells

To gain a broader understanding of the cellular response to this compound, researchers often turn to "omics" technologies. Transcriptomic profiling, typically using techniques like RNA sequencing (RNA-seq), measures the expression levels of all genes in a cell, providing a snapshot of the cellular pathways that are activated or inhibited by the compound.

Similarly, proteomic profiling, often performed using mass spectrometry-based techniques, analyzes the global changes in protein levels and their post-translational modifications within the cell upon treatment. These unbiased approaches can reveal downstream effects of the primary target engagement and can help to build a more comprehensive picture of the compound's mechanism of action.

Table 2: Representative Changes in Gene and Protein Expression Following Treatment with this compound

| Type | Molecule Name | Regulation | Associated Pathway |

| Transcript | Cyclin D1 (CCND1) | Downregulated | Cell Cycle |

| Transcript | BCL-2-associated X protein (BAX) | Upregulated | Apoptosis |

| Protein | Phosphorylated ERK (p-ERK) | Downregulated | MAPK Signaling |

| Protein | Cleaved Caspase-3 | Upregulated | Apoptosis |

This table represents hypothetical data to illustrate the types of results obtained from transcriptomic and proteomic studies. Actual data would be derived from specific experimental measurements.

By integrating the data from direct target identification methods with the broader insights from phenotypic screening and omics profiling, a more complete and nuanced understanding of the biological effects of this compound can be achieved. This multi-faceted approach is essential for the continued development and potential therapeutic application of this compound.

Mechanism of Action Studies in Vitro

Elucidation of Molecular Pathways and Cellular Processes

Comprehensive studies on how 5-Fluoro-2-(3-fluorophenoxy)aniline affects molecular pathways and cellular processes are not currently available. The general principle that fluorinated compounds can act as enzyme inhibitors or receptor modulators is established, but specific targets for this aniline (B41778) derivative have not been identified. researchgate.net

There is no published data from in vitro assays, such as enzyme inhibition assays or receptor binding studies, that specifically identifies the molecular targets of this compound. While structurally similar compounds, like certain 5-fluoro-2-oxindole derivatives, have been investigated as potential α-glucosidase inhibitors, these findings cannot be directly attributed to this compound. nih.gov

Research on the effects of this compound on specific biochemical pathways is not documented. For related fluorinated compounds, such as 5-fluorouracil, the modulation of pathways like DNA synthesis through the inhibition of thymidylate synthase is a key mechanism. nih.govnih.gov However, similar studies for this compound have not been reported.

The influence of this compound on cellular signaling cascades remains an uninvestigated area. Understanding how a compound affects signaling pathways is crucial for determining its cellular effects, but no such studies have been published for this specific molecule.

Cellular Uptake and Intracellular Localization Studies

Information regarding the cellular permeability and subcellular distribution of this compound is not available in the scientific literature.

No data from permeability assays, which are essential for determining the ability of a compound to cross cell membranes, has been published for this compound.

There are no studies that have utilized techniques like fluorescence microscopy to visualize the subcellular localization of this compound. Such studies would be necessary to identify the specific cellular compartments where the compound may accumulate and exert its effects.

Molecular Level Interactions

The elucidation of a compound's mechanism of action at the molecular level is fundamental to understanding its biological activity and potential therapeutic applications. This typically involves a combination of biophysical and structural biology techniques to characterize the direct interactions between the compound and its biological target.

Binding Kinetics and Thermodynamics

Currently, there are no published studies that have characterized the binding kinetics (association and dissociation rate constants) or the thermodynamic profile (changes in enthalpy and entropy upon binding) of this compound with any specific protein target. Such data, often obtained through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are crucial for determining the affinity, specificity, and driving forces of the molecular recognition process.

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins, Cryo-EM)

Structural biology provides atomic-level visualization of how a compound binds to its target protein. Methods like X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) can reveal the precise binding pose, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and any conformational changes in the protein induced by compound binding. At present, no co-crystal structures or Cryo-EM maps have been reported for this compound in complex with a protein.

While research exists on other fluorinated molecules, the strict focus on this compound reveals a gap in the current body of scientific knowledge. Future investigations are required to uncover the specific molecular interactions and biological targets of this particular compound.

In Vitro Pharmacokinetic and Adme Studies

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target and to be cleared from the body. wikipedia.org The evaluation of plasma protein binding for a compound like 5-Fluoro-2-(3-fluorophenoxy)aniline would typically involve the following methods.

Equilibrium Dialysis or Ultrafiltration Methods

Equilibrium dialysis and ultrafiltration are the most common in vitro methods used to determine the extent of plasma protein binding. nih.gov